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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridine-5-

carbaldehyde

Cat. No.: B1289857 Get Quote

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a

bioisostere of indole. Its unique hydrogen bonding capabilities, arising from the pyridine

nitrogen, allow it to interact effectively with various biological targets, including protein kinases.

[1][2][3] This has led to its incorporation into numerous clinically significant drugs.[1] 7-

Azaindole-5-carboxaldehyde is a key synthetic intermediate, providing a reactive handle for the

elaboration of more complex molecules.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation

in organic chemistry, offering unparalleled insight into the connectivity and chemical

environment of atoms within a molecule.[5] This guide provides a detailed analysis of the ¹H

and ¹³C NMR spectra of 7-azaindole-5-carboxaldehyde. It is designed for researchers and drug

development professionals who require a deep, practical understanding of how to acquire and

interpret this critical data, ensuring the unambiguous identification and characterization of this

important compound.

Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is essential for unambiguous spectral

assignment. The structure of 7-azaindole-5-carboxaldehyde is presented below with the

standard IUPAC numbering convention that will be used throughout this guide.

Caption: IUPAC numbering of 7-Azaindole-5-carboxaldehyde.
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¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the proton environments. The

aldehyde substituent and the heterocyclic rings create a distinct and predictable pattern of

resonances.

Expected Chemical Shifts and Coupling Patterns
The electron-withdrawing nature of the aldehyde group and the pyridine nitrogen significantly

influences the chemical shifts of the aromatic protons, causing them to appear in the downfield

region of the spectrum. The data below is a synthesized interpretation based on spectral data

for the parent 7-azaindole and related substituted derivatives.[6][7][8]
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Proton
Assignment

Expected δ
(ppm)

Multiplicity

Expected
Coupling
Constant (J,
Hz)

Rationale for
Assignment

H9 (CHO) ~10.0 Singlet (s) -

The aldehyde

proton is highly

deshielded by

the anisotropic

effect of the C=O

bond and its

strong electron-

withdrawing

character.

N1-H >11.0
Broad Singlet (br

s)
-

The pyrrolic N-H

proton is acidic

and participates

in hydrogen

bonding, leading

to a broad,

downfield signal.

Its position is

highly dependent

on solvent and

concentration.

H6 ~8.9

Singlet (s) or

narrow Doublet

(d)

~2.0

Located ortho to

the pyridine

nitrogen (N7)

and meta to the

aldehyde, this

proton is

significantly

deshielded.

Coupling is to

H4.
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H4 ~8.6 Doublet (d) ~2.0

Located ortho to

the aldehyde

group,

experiencing

strong

deshielding.

Coupled to H6.

H2 ~8.4 Doublet (d) ~3.5

Typical chemical

shift for the α-

proton of a

pyrrole ring,

deshielded by

the adjacent N1.

Coupled to H3.

H3 ~7.9 Doublet (d) ~3.5

Typical chemical

shift for the β-

proton of a

pyrrole ring.

Coupled to H2.

Note: Spectra are typically recorded in DMSO-d₆ to avoid exchange of the N1-H proton.

Chemical shifts are referenced to TMS at 0.00 ppm.

Causality Behind Spectral Features
Deshielding Effects: The aldehyde group at C5 withdraws electron density from the pyridine

ring through resonance and inductive effects. This deshields protons H4 and H6, pushing

them downfield. Similarly, the electronegative N7 atom strongly deshields the adjacent H6

proton.

Coupling Constants: The observed coupling constants are characteristic of the ring system.

The ³J coupling of ~3.5 Hz between H2 and H3 is typical for adjacent protons on a pyrrole

ring. The smaller ⁴J (meta) coupling of ~2.0 Hz between H4 and H6 is characteristic for

protons in that relationship on a pyridine ring.
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¹³C NMR Spectral Analysis
The ¹³C NMR spectrum complements the ¹H data by defining the carbon skeleton. The

chemical shifts are highly sensitive to the electronic environment and the nature of attached

atoms.

Expected Chemical Shifts
Assignments are based on established data for 7-azaindole and the known substituent effects

of a carboxaldehyde group on aromatic systems.[9][10][11]
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Carbon Assignment Expected δ (ppm) Rationale for Assignment

C9 (CHO) ~192

The carbonyl carbon is the

most deshielded carbon in the

molecule due to the double

bond to the highly

electronegative oxygen atom.

C6 ~152

Attached to the electronegative

N7 and positioned meta to the

C5-substituent, this carbon is

significantly downfield.

C7a ~148

A quaternary carbon at the

fusion of the two rings,

adjacent to two nitrogen

atoms.

C4 ~140

Positioned ortho to the

electron-withdrawing aldehyde

group.

C2 ~135
The α-carbon of the pyrrole

ring, adjacent to N1.

C3a ~129
A quaternary carbon at the ring

fusion.

C5 ~122

The carbon bearing the

aldehyde substituent. Its

chemical shift is influenced by

the attached group.

C3 ~118
The β-carbon of the pyrrole

ring.

Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, the following detailed protocol is recommended.

This workflow is designed as a self-validating system, where subsequent steps confirm the
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success of the previous ones.

Part 1: Sample Preparation

Part 2: Data Acquisition (400 MHz Spectrometer)

Part 3: Data Processing & Analysis

1. Weigh ~10-15 mg of
7-azaindole-5-carboxaldehyde.

2. Dissolve in 0.6 mL of
 high-purity DMSO-d₆.

3. Add TMS as internal
 reference (0.03% v/v).

4. Vortex until fully dissolved
 and transfer to a 5mm NMR tube.

5. Tune and shim the
 spectrometer for the sample.

Sample Insertion

6. Acquire ¹H Spectrum:
- Pulse program: zg30

- Scans: 16
- Temp: 298 K

7. Acquire ¹³C{¹H} Spectrum:
- Pulse program: zgpg30

- Scans: 1024
- Temp: 298 K

8. (Optional but Recommended)
Acquire 2D Spectra (COSY, HSQC)

for unambiguous assignment.

9. Apply Fourier Transform
 and phase correction.

FID Data Transfer

10. Calibrate ¹H spectrum
to TMS at 0.00 ppm.

11. Integrate peaks and
 measure coupling constants (J).

12. Assign all peaks based on
 chemical shift, multiplicity, and

 2D correlation data.

Click to download full resolution via product page
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Caption: Standard Operating Procedure for NMR data acquisition.

Protocol Steps:
Sample Preparation:

Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.

Its high polarity readily dissolves the analyte, and its hydrogen-bond accepting nature

slows the chemical exchange of the N1-H proton, resulting in a more distinct, observable

resonance.[12]

Analyte Concentration: A concentration of 15-25 mg/mL is optimal for obtaining high-

quality ¹H and ¹³C spectra in a reasonable timeframe.

Internal Standard: Tetramethylsilane (TMS) is added as the internal reference for chemical

shift calibration (δ = 0.00 ppm for both ¹H and ¹³C).[11]

Data Acquisition:

Spectrometer: A spectrometer with a field strength of 400 MHz or higher is recommended

for good signal dispersion.

¹H NMR: A standard 30-degree pulse experiment is sufficient. Typically, 16 scans provide

an excellent signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum

with singlets for each unique carbon, simplifying interpretation. A higher number of scans

(e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

2D NMR: For unequivocal assignment, acquiring a COSY (Correlation Spectroscopy) and

HSQC (Heteronuclear Single Quantum Coherence) spectrum is best practice.

Validation with 2D NMR Spectroscopy
While 1D spectra provide the foundation, 2D NMR experiments are the definitive tool for

validating assignments, embodying the principle of a self-validating system.
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COSY (¹H-¹H Correlation): This experiment reveals which protons are spin-coupled. For 7-

azaindole-5-carboxaldehyde, a COSY spectrum would validate the assignments by showing

cross-peaks between H2/H3 and H4/H6, confirming their connectivity.

HSQC (¹H-¹³C Correlation): This experiment maps each proton directly to the carbon it is

attached to. It would definitively link the proton assignments (H2, H3, H4, H6) to their

corresponding carbon signals (C2, C3, C4, C6), leaving the quaternary and aldehyde

carbons as the only unassigned signals in the ¹³C spectrum.

Caption: Expected key ¹H-¹H COSY correlations.

Conclusion
The ¹H and ¹³C NMR spectra of 7-azaindole-5-carboxaldehyde present a unique and

identifiable fingerprint. The aldehyde proton at ~10.0 ppm, the distinct coupling patterns of the

pyrrole (H2, H3) and pyridine (H4, H6) protons, and the characteristic downfield carbonyl

carbon signal at ~192 ppm are key identifiers. By following the rigorous experimental protocol

outlined, researchers can acquire high-quality, reproducible data. The further application of 2D

NMR techniques provides an orthogonal layer of validation, ensuring the highest confidence in

structural assignment for research, development, and quality control applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.rsc.org [pubs.rsc.org]

2. mdpi.com [mdpi.com]

3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization
- PMC [pmc.ncbi.nlm.nih.gov]

4. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-
CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1289857?utm_src=pdf-custom-synthesis
https://pubs.rsc.org/en/content/getauthorversionpdf/d2qo00339b
https://www.mdpi.com/2073-4352/14/7/631
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6222529/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10238281/
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 7-Azaindole-5-carboxaldehyde(849067-90-9) 1H NMR spectrum [chemicalbook.com]

7. 7-Azaindole (271-63-6) 1H NMR spectrum [chemicalbook.com]

8. pdf.benchchem.com [pdf.benchchem.com]

9. pubs.acs.org [pubs.acs.org]

10. 7-Azaindole (271-63-6) 13C NMR [m.chemicalbook.com]

11. rsc.org [rsc.org]

12. scs.illinois.edu [scs.illinois.edu]

To cite this document: BenchChem. [Introduction: The Structural Significance of 7-Azaindole-
5-carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289857#1h-nmr-and-13c-nmr-of-7-azaindole-5-
carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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